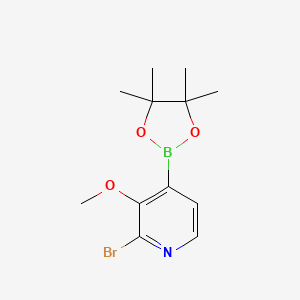
2-Bromo-3-metoxi-4-(4,4,5,5-tetrametil-1,3,2-dioxaborolan-2-il)piridina
Descripción general
Descripción
“2-Bromo-3-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine” is an organic compound . It is commonly used as an organic boron reagent in organic synthesis . It plays a key role in the formation of C-C bonds, oxidation, and reduction reactions .
Synthesis Analysis
The compound can be synthesized through nucleophilic substitution reactions . It can also be prepared from pinacol borane and dimethyl carbonate .Molecular Structure Analysis
The molecular structure of the compound has been confirmed by FTIR, 1H and 13C NMR spectroscopy, and MS . The crystal structure of a similar compound, “3-bromo-6-methoxy-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine”, has been studied .Chemical Reactions Analysis
The compound is often used as a boronic ester synthesis reagent . It is involved in various transformation processes due to its high stability, low toxicity, and high reactivity .Physical and Chemical Properties Analysis
The compound is a solid . Its empirical formula is C12H17BBrNO3 and its molecular weight is 313.98 . The compound is generally stable at room temperature .Aplicaciones Científicas De Investigación
- Fármacos Colinérgicos: 2-Bromo-3-metoxi-4-(4,4,5,5-tetrametil-1,3,2-dioxaborolan-2-il)piridina sirve como un intermediario esencial para sintetizar fármacos colinérgicos. Estos fármacos juegan un papel crucial en el tratamiento de enfermedades gastrointestinales .
- Copolímeros: Los investigadores utilizan este compuesto en la síntesis de nuevos copolímeros. Específicamente, contribuye al desarrollo de copolímeros basados en benzotiadiazol y unidades de areno ricas en electrones. Estos copolímeros encuentran aplicaciones en ciencia de materiales, optoelectrónica y electrónica orgánica .
- Reacciones de Borilación: this compound participa en reacciones de borilación. Por ejemplo:
- Colección Química Única: Sigma-Aldrich proporciona este compuesto a los investigadores de descubrimiento temprano como parte de una colección de productos químicos únicos. Los investigadores pueden explorar sus propiedades y aplicaciones, aunque los datos analíticos pueden no estar disponibles .
Química Medicinal y Desarrollo de Fármacos
Química de Polímeros
Síntesis Orgánica
Productos Químicos Finos y Síntesis Especializada
Mecanismo De Acción
Target of Action
Similar compounds have been used as intermediates in the synthesis of cholinergic drugs , which target the cholinergic system in the body. This system plays a crucial role in muscle movement, breathing, heart rate, and other functions.
Mode of Action
It’s known that the compound can be used as a reagent in organic synthesis . It’s likely that it interacts with its targets by forming covalent bonds, leading to changes in the targets’ structure and function.
Biochemical Pathways
It’s known that similar compounds play a key role in c-c bond formation, oxidation, and reduction reactions . These reactions are fundamental to many biochemical pathways, including those involved in energy production, signal transduction, and the synthesis of various biomolecules.
Pharmacokinetics
The compound’s molecular weight (31398 g/mol ) suggests that it may be absorbed and distributed throughout the body. Its metabolism and excretion would likely involve enzymatic transformations and renal clearance, respectively.
Result of Action
Given its use as a reagent in organic synthesis , it’s likely that it contributes to the formation of new chemical entities with diverse biological activities.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Bromo-3-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine. For instance, temperature, pH, and the presence of other chemicals can affect its reactivity and stability. It’s also worth noting that the compound is combustible and should be kept away from open flames and high temperatures .
Safety and Hazards
Direcciones Futuras
The compound has important applications in organic synthesis . It is not only an important intermediate in organic synthesis, but also has a wide range of applications in pharmacy and biology . It can be used as enzyme inhibitors or specific ligand drugs . In addition, it can also be used as fluorescent probes to identify hydrogen peroxide, sugars, copper and fluoride ions, and catecholamines .
Análisis Bioquímico
Biochemical Properties
2-Bromo-3-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine plays a crucial role in various biochemical reactions, particularly in the formation of carbon-carbon bonds. This compound interacts with enzymes such as palladium-catalyzed cross-coupling enzymes, which facilitate the formation of new carbon-carbon bonds. The interaction between 2-Bromo-3-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine and these enzymes is characterized by the formation of a transient complex that allows the transfer of the boron group to the target molecule .
Cellular Effects
The effects of 2-Bromo-3-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine on various cell types and cellular processes are profound. This compound can influence cell signaling pathways by modulating the activity of specific kinases and phosphatases. Additionally, it can affect gene expression by interacting with transcription factors and other regulatory proteins. The impact on cellular metabolism is also significant, as 2-Bromo-3-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine can alter the flux of metabolites through key metabolic pathways .
Molecular Mechanism
At the molecular level, 2-Bromo-3-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine exerts its effects through several mechanisms. It can bind to specific biomolecules, such as proteins and nucleic acids, altering their structure and function. This compound can inhibit or activate enzymes by binding to their active sites or allosteric sites, leading to changes in their catalytic activity. Additionally, 2-Bromo-3-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Bromo-3-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions. Long-term studies have shown that 2-Bromo-3-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine can have lasting effects on cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 2-Bromo-3-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as enhancing metabolic activity and improving cellular function. At high doses, it can be toxic, leading to adverse effects such as cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where a specific dosage range produces the desired effects without causing toxicity .
Metabolic Pathways
2-Bromo-3-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450 enzymes, which facilitate its metabolism and conversion into various metabolites. These interactions can affect metabolic flux and alter the levels of key metabolites in the cell .
Transport and Distribution
Within cells and tissues, 2-Bromo-3-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is transported and distributed through specific transporters and binding proteins. These interactions can influence the localization and accumulation of the compound, affecting its overall activity and function .
Subcellular Localization
The subcellular localization of 2-Bromo-3-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is critical for its activity. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. These localization patterns can influence the compound’s activity and its interactions with other biomolecules .
Propiedades
IUPAC Name |
2-bromo-3-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BBrNO3/c1-11(2)12(3,4)18-13(17-11)8-6-7-15-10(14)9(8)16-5/h6-7H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGZDSVOBSNWDLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=NC=C2)Br)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BBrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301141319 | |
| Record name | Pyridine, 2-bromo-3-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301141319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1357387-81-5 | |
| Record name | Pyridine, 2-bromo-3-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1357387-81-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyridine, 2-bromo-3-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301141319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


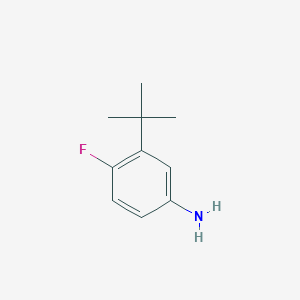
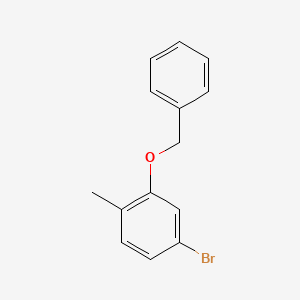
![1-[5-(2-Methyl-1,3-thiazol-4-yl)thiophen-3-yl]ethan-1-one](/img/structure/B1532364.png)
amine](/img/structure/B1532367.png)
![1-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]-N-methylpiperidin-4-amine](/img/structure/B1532368.png)
![1,8-Dioxa-2-azaspiro[4.5]dec-2-ene-3-carboxylic acid](/img/structure/B1532369.png)
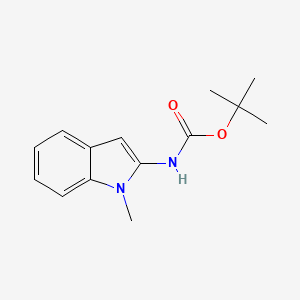
![6-Iodoimidazo[1,2-b]pyridazine-2-carboxylic acid](/img/structure/B1532372.png)
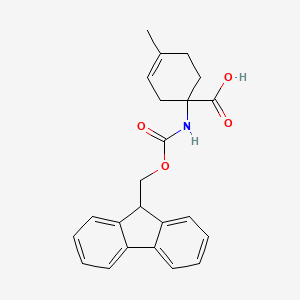
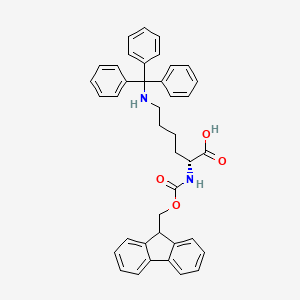

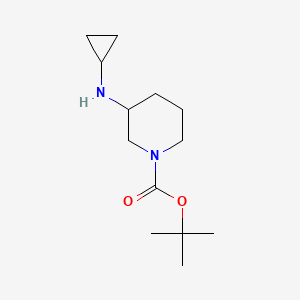
![5-Bromo-2-chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1532378.png)
![2-[Methyl(morpholine-4-sulfonyl)amino]ethan-1-ol](/img/structure/B1532380.png)
